
3-Chlorophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenanthridine can be synthesized through several methods. One common approach involves the chlorination of phenanthridine using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Solvent-free and transition metal catalyst-free methods have also been developed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to 3-chloro-9,10-dihydrophenanthridine using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce other substituents at specific positions on the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthridinequinone.
Reduction: 3-Chloro-9,10-dihydrophenanthridine.
Substitution: 3-Bromophenanthridine.
Scientific Research Applications
3-Chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding agents.
Medicine: Derivatives of this compound have shown potential as antitumor and antiparasitic agents due to their ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chlorophenanthridine involves its interaction with biological targets, primarily DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular pathways involved in its action include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Phenanthridine: The parent compound, lacking the chlorine substituent.
6-Chlorophenanthridine: Another chlorinated derivative with the chlorine atom at the sixth position.
Phenanthroline: A nitrogen-containing heterocycle with nitrogens at the 4 and 5 positions.
Comparison: 3-Chlorophenanthridine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to phenanthridine, the chlorinated derivative exhibits enhanced DNA-binding properties and increased stability. The presence of the chlorine atom also allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H8ClN |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chlorophenanthridine |
InChI |
InChI=1S/C13H8ClN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |
InChI Key |
BMSQOMUFUFJDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)Cl)N=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


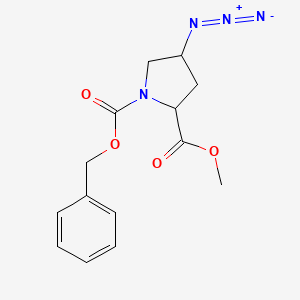
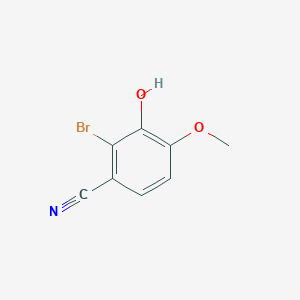
![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)
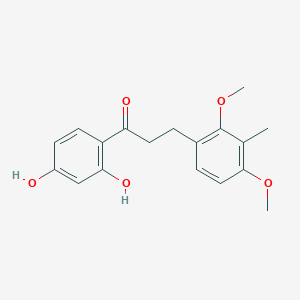
![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)
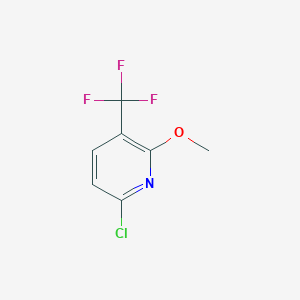

![3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272997.png)
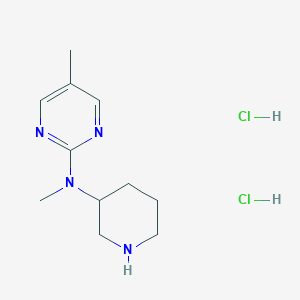
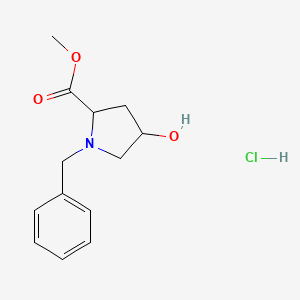
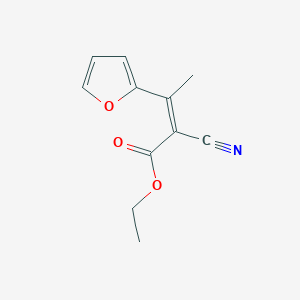
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
![tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B12273020.png)
